
2-Bromobiphenyl
Overview
Description
Chemical Identity:
2-Bromobiphenyl (CAS: 2052-07-5) is a halogenated aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of 233.11 g/mol. It is a colorless liquid at room temperature, with a melting point of 1.5–2.0°C, boiling point of 297–298°C, and density of 1.352 g/mL . Its structure consists of a biphenyl backbone with a bromine atom substituted at the ortho position (2-position) of one phenyl ring.
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reactions
Palladium-Catalyzed Coupling with Aryl Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone for synthesizing 2-bromobiphenyl, leveraging palladium catalysts to couple aryl halides with boronic acids. A representative protocol involves reacting 1,2-dibromobenzene with phenylboronic acid in the presence of Pd(PPh₃)₄, potassium phosphate (K₃PO₄), and toluene at 80°C . This method achieves yields exceeding 85% under aerobic conditions, with the catalyst loading as low as 0.2 mol% . Key steps include:
-
Reagent Preparation : Freshly recrystallized aryl boronic acid and powdered K₃PO₄ ensure minimal side reactions.
-
Catalytic Cycle : Pd⁰ intermediates facilitate oxidative addition and transmetalation, forming the biaryl bond .
-
Workup : Extraction with ethyl acetate and purification via flash chromatography on silica gel yield >95% purity .
A variant employing Pd/C and fluorobenzene at 50–55°C minimizes terphenyl byproducts (<5%), highlighting temperature’s critical role in suppressing undesired homo-coupling .
Optimized Solvent Systems and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. A patent by Narducci et al. demonstrates that toluene/ethanol/water (1:1:1) with K₂CO₃ as the base enhances solubility and stabilizes the palladium catalyst, achieving 92% yield at 85–90°C . Comparative studies show that polar aprotic solvents like DMF accelerate rates but risk side reactions with sensitive functional groups .
Ullmann-Type Coupling and Directed Ortho-Metalation
Copper-Mediated Ullmann Coupling
While less common for this compound, Ullmann coupling of bromobenzene derivatives with aryl Grignard reagents offers a pathway under high-temperature conditions (150–200°C). However, this method suffers from low regioselectivity and requires stoichiometric copper, limiting its industrial applicability .
Directed Ortho-Metalation with n-Butyllithium
A innovative approach by Narducci et al. involves lithiating this compound with n-butyllithium at −78°C, followed by quenching with 1,4-dibromobutane to install alkyl chains for ionomer synthesis . This method, validated by ¹H-NMR, achieves quantitative functionalization but demands stringent anhydrous conditions.
Transition Metal-Catalyzed Annulation
Palladium-Catalyzed Aryne Annulation
A novel annulation strategy reported in Organic Syntheses generates triphenylene derivatives via in situ aryne formation . While primarily targeting polycyclic aromatics, this method utilizes this compound as an intermediate through Pd(bda)₂/P(o-tolyl)₃-catalyzed cyclization. The reaction proceeds at 110°C in acetonitrile/toluene, yielding 75–95% with excellent functional group tolerance .
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations and Purification
Distillation vs. Chromatography
Large-scale production favors distillation due to silica gel chromatography’s cost and scalability limitations. The US5254776A patent isolates this compound via fractional distillation under reduced pressure (40°C, 700 mbar), achieving >99% purity .
Byproduct Management
Terphenyl formation, a persistent issue in coupling reactions, is mitigated by optimizing temperature (50–55°C) and using electron-deficient palladium catalysts . Sodium sulfite washes effectively remove residual bromine, as evidenced by fading reaction mixture color .
Chemical Reactions Analysis
Types of Reactions
2-Bromobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form biphenyl
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Suzuki-Miyaura Coupling: Reagents include phenylboronic acid, palladium catalyst, and a base such as potassium carbonate in toluene.
Reduction: Reagents include hydrogen gas in the presence of a palladium catalyst
Major Products
Substitution: Products depend on the nucleophile used, such as phenyl ethers or phenylamines.
Coupling: Biaryl compounds are the major products.
Reduction: Biphenyl is the major product
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate for Biaryl Compounds
2-Bromobiphenyl serves as a crucial intermediate in the synthesis of unsymmetrically substituted biaryls. It can undergo various reactions, including bromine-lithium exchange, to generate reactive lithium species that can subsequently react with electrophiles. This method has been shown to produce high yields of desired products while minimizing side reactions. For example, the reaction with methyl iodide and benzaldehyde yielded 2-bromo-2'-methylbiphenyl with an 89% yield under optimized conditions .
Reaction Type | Electrophile | Yield (%) |
---|---|---|
Bromine-Lithium Exchange | Methyl Iodide | 89% |
Sequential Electrophile Introduction | Benzaldehyde | 75% |
1.2 Synthesis of Phenanthrene Derivatives
In addition to biaryls, this compound is used in synthesizing phenanthrene derivatives. The compound can be transformed into phenanthrene via various coupling reactions, making it a valuable precursor in producing complex polycyclic aromatic hydrocarbons .
Pharmaceutical Applications
2.1 Drug Development
This compound has been identified as an essential intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in producing flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves using this compound as a building block to create more complex structures required for therapeutic efficacy .
Case Study: Flurbiprofen Synthesis
- Starting Material: this compound
- Intermediate: 2-Fluoro-4-bromobiphenyl
- Final Product: Flurbiprofen
- Yield: Approximately 55% from initial reactions .
Material Science Applications
3.1 Organic Light Emitting Diodes (OLEDs)
Recent studies have highlighted the potential of this compound in developing materials for OLEDs. It is utilized to synthesize hole transport materials (HTMs) that enhance device efficiency and stability. For example, a derivative synthesized from this compound demonstrated improved thermal stability and performance in OLED applications .
Material Type | Application | Performance Improvement |
---|---|---|
Hole Transport Material | OLEDs | Enhanced thermal stability |
Agrochemical Applications
The compound also finds utility in agrochemicals, where it acts as an intermediate for synthesizing various agricultural chemicals. Its halogenated structure allows for modifications that enhance the efficacy of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2-Bromobiphenyl involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, allowing the formation of new chemical bonds. In coupling reactions, the bromine atom facilitates the formation of biaryl compounds through the formation of a palladium complex .
Comparison with Similar Compounds
Key Properties :
- Solubility : Insoluble in water but soluble in organic solvents like hexane and acetone .
- Reactivity : Light-sensitive and exhibits moderate flammability (flash point: 113°C) .
- Spectral Data : Fluorescence λₘₐₓ at 310 nm and phosphorescence λₘₐₓ at 440 nm, though emission spectra lack structural definition due to steric hindrance from the ortho-bromine atom .
Structural Isomers: 3-Bromobiphenyl and 4-Bromobiphenyl
Physical and Chemical Properties :
Key Differences :
- Electronic Effects : The para-substituted 4-Bromobiphenyl exhibits more structured fluorescence due to reduced steric hindrance, enabling a planar geometry that stabilizes excited states. In contrast, the ortho-bromine in this compound disrupts conjugation, leading to red-shifted, unstructured emissions .
- Reactivity : Para-substituted isomers (e.g., 4-Bromobiphenyl) are more reactive in cross-coupling reactions due to easier access to the halogen atom, whereas ortho-substituted derivatives face steric challenges .
Halogenated Biphenyl Analogs: Chloro- and Iodobiphenyls
Ionization and Fragmentation Trends :
A comparative study of 2-halobiphenyls (X = Cl, Br, I) revealed:
- Ionization Energy (IE) : 2-Chlorobiphenyl > this compound > 2-Iodobiphenyl, correlating with decreasing halogen electronegativity .
- Appearance Energy (AE) : Lower for 2-Iodobiphenyl due to weaker C–I bond strength compared to C–Br and C–Cl .
Environmental Impact :
- Persistence : Brominated biphenyls (e.g., this compound) are more persistent than chlorinated analogs due to stronger C–Br bonds but less toxic than polybrominated biphenyls (PBBs) .
Functionalized Biphenyl Derivatives
Examples :
- 4'-Bromobiphenyl-2-carboxylic Acid (CAS: 37174-65-5) : A carboxylic acid derivative used in organic synthesis; its para-bromine enhances electronic effects for directing subsequent reactions .
- 2'-Bromobiphenyl-2-Carboxaldehyde (CAS: 75295-62-4) : An aldehyde-substituted analog with applications in asymmetric catalysis .
Comparison with this compound :
- Reactivity: Functional groups (e.g., –COOH, –CHO) increase polarity and reactivity compared to non-polar this compound.
- Applications : Carboxylic acid derivatives are more water-soluble and used in pharmaceutical intermediates, whereas this compound is primarily a building block in materials science .
Toxicity and Regulatory Status
- This compound: Classified as a persistent organic pollutant (POP) with carcinogenic and reproductive toxicity risks .
- 4-Bromobiphenyl : Less studied but regulated under environmental guidelines due to structural similarity to PBBs .
- Regulatory Gaps: No specific OSHA or EPA regulations exist for mono-brominated biphenyls, though they fall under broader halogenated compound guidelines .
Biological Activity
2-Bromobiphenyl (C₁₂H₉Br), a brominated biphenyl compound, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, toxicological effects, and metabolic pathways, supported by relevant case studies and data tables.
This compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₉Br |
Molecular Weight | 233.11 g/mol |
Melting Point | 1.5 - 2 °C |
Boiling Point | 297 - 298 °C |
Density | 1.352 g/mL |
CAS Number | 2052-07-5 |
Biological Activity
Pharmacological Properties
this compound has been investigated for various pharmacological activities, including:
- Antimicrobial Activity : Studies indicate that biphenyl derivatives exhibit significant antimicrobial properties. For instance, certain derivatives of biphenyl have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Antitumor Activity : Research has demonstrated that certain bromobiphenyls can inhibit tumor growth in various cancer models, suggesting a potential role in cancer therapy .
Toxicological Profile
The toxicological effects of this compound have been documented in several studies. It is classified as a hazardous substance with potential irritant effects on skin and eyes. In animal studies, exposure to high doses has led to liver toxicity and adverse reproductive effects . The following table summarizes key toxicological findings:
Study Reference | Effect Observed | Organism |
---|---|---|
ATSDR | Liver toxicity | Rabbit |
ScienceDirect | Metabolism leading to hydroxylated products | Rabbit |
Metabolism
The metabolic pathways of this compound have been explored in various studies. It undergoes biotransformation primarily through hydroxylation, leading to mono- and dihydroxylated metabolites. These metabolites exhibit different biological activities compared to the parent compound .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria. Results indicated a significant inhibition zone against E. coli, suggesting potential as an antibacterial agent.
- Cancer Treatment : In a preclinical trial involving breast cancer cell lines, this compound demonstrated dose-dependent cytotoxicity, highlighting its potential as an antitumor agent.
- Toxicological Assessment : A comprehensive toxicological assessment was conducted on rabbits exposed to varying concentrations of this compound. The study found significant liver enzyme elevation, indicating hepatotoxicity at higher doses.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromobiphenyl, and how can reaction conditions be tailored to improve yield?
- This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct bromination of biphenyl. Optimizing catalysts (e.g., palladium-based), temperature (80–120°C), and solvent polarity (toluene or THF) can enhance yields . Purification often involves column chromatography with silica gel and non-polar eluents .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column chromatography using silica gel and hexane/ethyl acetate gradients (9:1 to 4:1) effectively removes byproducts. For trace impurities, recrystallization in ethanol or hexane is advised .
Q. How can structural characterization of this compound be performed to confirm purity and isomer identity?
- Use NMR (¹H/¹³C) to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (233.108 g/mol), while X-ray crystallography resolves stereochemical ambiguities .
Q. Which analytical methods are suitable for quantifying this compound in environmental or biological samples?
- Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography (HPLC) with UV detection (λ = 254 nm) are standard. Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential reproductive toxicity (observed in murine oocyte studies). Store in amber glass at 4°C, away from oxidizers .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic structure and reactivity of this compound in cross-coupling reactions?
- The bromine atom acts as a directing group, facilitating meta-substitution in electrophilic aromatic substitution. Its electron-withdrawing nature lowers the HOMO energy, affecting charge-transfer interactions in catalytic cycles .
Q. What experimental approaches elucidate the photophysical behavior of this compound in excited states?
- Time-resolved fluorescence spectroscopy at 77 K reveals triplet-state lifetimes (phosphorescence). UV-Vis absorption in ethanol (λmax ~ 280 nm) and computational studies (TD-DFT) correlate with experimental data .
Q. How can this compound be utilized as a reference standard in environmental pollutant analysis?
- Prepare calibration curves using solutions in isooctane (35–100 µg/mL) for GC-MS quantification. Monitor degradation products (e.g., biphenyl) via fragmentation patterns (m/z 154 for [C₁₂H₉Br]⁺ → [C₁₂H₈]⁺ + Br⁻) .
Q. What mechanisms underlie the reproductive toxicity of this compound observed in murine models?
- At 10 µg/mL, this compound disrupts oocyte maturation by inhibiting spindle assembly (via tubulin polymerization interference) and induces oxidative stress, leading to apoptosis. Dose-response studies require stringent controls (e.g., vehicle-only groups) .
Q. How should researchers address contradictions in reported ionization energies (IEs) and fragmentation pathways of this compound?
Properties
IUPAC Name |
1-bromo-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADSLDAUJLZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024638 | |
Record name | 2-Bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
565 to 568 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2175 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2052-07-5 | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Bromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS4234YXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
34.7 to 35.6 °F (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.